Tavaborole

Catalog No.
S544613
CAS No.
174671-46-6
M.F
C7H6BFO2
M. Wt
151.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tavaborole

CAS Number

174671-46-6

Product Name

Tavaborole

IUPAC Name

5-fluoro-1-hydroxy-3H-2,1-benzoxaborole

Molecular Formula

C7H6BFO2

Molecular Weight

151.93 g/mol

InChI

InChI=1S/C7H6BFO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2

InChI Key

LFQDNHWZDQTITF-UHFFFAOYSA-N

SMILES

B1(C2=C(CO1)C=C(C=C2)F)O

Solubility

Slightly soluble in water
Freely soluble in ethanol, propylene glycol

Synonyms

5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, AN 2690, AN-2690, AN2690, Kerydin, tavaborole

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)F)O

Description

The exact mass of the compound Tavaborole is 152.04449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 6029 mg/l at 25 °c (est)slightly soluble in waterfreely soluble in ethanol, propylene glycol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Supplementary Records. It belongs to the ontological category of benzoxaborole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Mechanisms:

Tavaborole belongs to a class of drugs called topical imidazoles. Researchers are actively investigating the specific mechanisms by which Tavaborole exerts its antifungal effects. Studies suggest it disrupts the fungal cell membrane and inhibits the production of ergosterol, a vital component of the fungal cell wall. Understanding these mechanisms in detail can aid in the development of new and more targeted antifungal therapies.

Combating Fungal Biofilms:

Fungal biofilms are complex structures formed by fungal cells that adhere to surfaces and each other. These biofilms pose a significant challenge in treating fungal infections as they can be resistant to antifungal drugs. Research suggests that Tavaborole may be effective in penetrating and disrupting fungal biofilms, making it a potential tool for combating these stubborn infections [].

Exploring Synergistic Effects:

Synergy occurs when two or more drugs combined have a greater effect than the sum of their individual effects. Researchers are investigating the potential synergistic effects of Tavaborole when combined with other antifungal drugs. This approach could lead to more effective treatment regimens for fungal infections while potentially reducing the dosage of individual drugs and minimizing side effects [].

Alternative Applications:

Tavaborole's mechanism of action may have applications beyond fungal infections. Early-stage research suggests Tavaborole might have antiparasitic properties, potentially offering new avenues for treating parasitic diseases [].

Tavaborole is an antifungal compound categorized as an oxaborole, which was approved by the United States Food and Drug Administration in July 2014 under the trade name Kerydin. It is primarily used for the topical treatment of onychomycosis, a fungal infection affecting the toenails and nail beds. The chemical formula of Tavaborole is C7H6BFO2\text{C}_7\text{H}_6\text{B}\text{F}\text{O}_2, with a molecular weight of approximately 151.93 g/mol . Its unique structure includes a boron atom, which contributes to its antifungal properties.

Tavaborole exerts its antifungal activity by inhibiting an essential fungal enzyme called leucyl-tRNA synthetase (LeuRS) [, ]. This enzyme is critical for protein synthesis in fungi. By blocking LeuRS, tavaborole disrupts fungal protein production, ultimately leading to fungal cell death [].

Tavaborole is generally well-tolerated with minimal side effects when applied topically []. However, some studies report mild skin irritation at the application site []. No significant drug interactions have been identified [].

Tavaborole's mechanism of action involves the inhibition of protein synthesis in fungi. It specifically targets and inhibits cytosolic leucyl-transfer RNA synthetase, an enzyme critical for fungal protein synthesis. This inhibition leads to the cessation of fungal cell growth and ultimately results in cell death . The compound forms an adduct with the enzyme, blocking its function effectively.

Tavaborole exhibits significant antifungal activity against various fungal strains, particularly Trichophyton rubrum and Trichophyton mentagrophytes, which are common causative agents of onychomycosis. Clinical studies have demonstrated that Tavaborole is effective in treating these infections without inducing resistance in the fungal strains tested . The compound's topical application minimizes systemic exposure, thereby reducing potential side effects compared to oral antifungal treatments .

  • Formation of the oxaborole ring: This is achieved through a reaction involving boron compounds and appropriate organic substrates.
  • Fluorination: The introduction of fluorine into the compound is typically done using fluorinating agents under controlled conditions to ensure the stability and integrity of the structure.
  • Purification: The final product is purified through crystallization or chromatography to obtain Tavaborole in a suitable form for pharmaceutical use .

Tavaborole is primarily indicated for the treatment of onychomycosis, providing a topical solution that can penetrate the nail plate to reach the site of infection. Its formulation as a 5% topical solution allows for easy application and minimizes systemic absorption, making it a favorable option for patients who may be at risk for systemic side effects from oral antifungals .

In vitro studies have shown that Tavaborole does not significantly inhibit or induce cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic reduces the likelihood of drug-drug interactions when Tavaborole is used concurrently with other medications . Additionally, clinical trials have indicated minimal adverse effects, primarily localized to application sites, such as irritation or redness .

Tavaborole stands out among other antifungal agents due to its unique mechanism involving boron chemistry. Below are some similar compounds along with a comparison highlighting Tavaborole's uniqueness:

Compound NameMechanism of ActionUnique Features
CiclopiroxInhibits fungal cell membrane functionBroad-spectrum antifungal activity
EfinaconazoleInhibits lanosterol demethylationTargets ergosterol biosynthesis
AmorolfineInhibits ergosterol biosynthesisUsed topically; broader spectrum

Uniqueness of Tavaborole:

  • Boron-containing structure: This feature enhances its antifungal potency.
  • Target specificity: Directly inhibits protein synthesis via leucyl-transfer RNA synthetase.
  • Topical application: Reduces systemic side effects compared to oral alternatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White to off-white powder

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.0444878 g/mol

Monoisotopic Mass

152.0444878 g/mol

Heavy Atom Count

11

LogP

log Kow = 1.28 (est)

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K124A4EUQ3

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (99.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (99.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (98.73%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (99.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Tavaborole is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

Indicated for the treatment of onychomycosis (a fungal infection) of the toenails due to Trichophyton rubrum or Trichophyton mentagrophytes.
FDA Label

Therapeutic Uses

Antifungal Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Tavaborole is included in the database.
Kerydin (tavaborole) topical solution, 5% is an oxaborole antifungal indicated for the treatment of onychomycosis of the toenails due to Trichophyton rubrum or Trichophyton mentagrophytes. /Included in US product label/

Pharmacology

After a single dose, the mean (± standard deviation) peak concentration (Cmax) of tavaborole was 3.54 ± 2.26 ng/mL (n=21 with measurable concentrations, range 0.618-10.2 ng/mL, LLOQ=0.5 ng/mL), and the mean AUClast was 44.4 ± 25.5 ng*hr/mL (n=21). After 2 weeks of daily dosing, the mean Cmax was 5.17 ± 3.47 ng/mL (n=24, range 1.51­-12.8 ng/mL), and the mean AUCτ was 75.8 ± 44.5 ng*hr/mL.
Tavaborole is a boron-containing small molecule antifungal agent with broad-spectrum activity against filamentous fungi, including both mold and yeast. 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole inhibits fungal cytoplasmic leucyl-tRNA synthetase by preventing catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis.

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE24 - Tavaborole

Mechanism of Action

Tavaborole exerts its antifungal activity by blocking cellular protein synthesis through the formation of an adduct with cytoplasmic leucyl-aminoacyl transfer RNA (tRNA) synthetase.
The broad-spectrum benzoxaborole antifungal AN2690 /tavaborole/ blocks protein synthesis by inhibiting leucyl-tRNA synthetase (LeuRS) via a novel oxaborole tRNA trapping mechanism in the editing site. Herein, one set of resistance mutations is at Asp487 outside the LeuRS hydrolytic editing pocket, in a region of unknown function. It is located within a eukaryote/archaea specific insert I4, which forms part of a cap over a benzoxaborole-AMP that is bound in the LeuRS CP1 domain editing active site. Mutational and biochemical analysis at Asp487 identified a salt bridge between Asp487 and Arg316 in the hinge region of the I4 cap of yeast LeuRS that is critical for tRNA deacylation. We hypothesize that this electrostatic interaction stabilizes the cap during binding of the editing substrate for hydrolysis.
The mechanism of action of tavaborole against susceptible fungi involves inhibition of fungal protein synthesis by inhibition of an aminoacyl-transfer ribonucleic acid (tRNA) synthetase (AARS). Tavaborole inhibits the editing domain of leucyl-tRNA synthetase and exhibits good relative selectivity for this fungal enzyme.
Leucyl-tRNA synthetase (LeuRS) specifically links leucine to the 3' end of tRNA(leu) isoacceptors. The overall accuracy of the two-step aminoacylation reaction is enhanced by an editing domain that hydrolyzes mischarged tRNAs, notably ile-tRNA(leu). We present crystal structures of the editing domain from two eukaryotic cytosolic LeuRS: human and fungal pathogen Candida albicans. In comparison with previous structures of the editing domain from bacterial and archeal kingdoms, these structures show that the LeuRS editing domain has a conserved structural core containing the active site for hydrolysis, with distinct bacterial, archeal, or eukaryotic specific peripheral insertions. It was recently shown that the benzoxaborole antifungal compound AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-1,2-benzoxaborole) inhibits LeuRS by forming a covalent adduct with the 3' adenosine of tRNA(leu) at the editing site, thus locking the enzyme in an inactive conformation. To provide a structural basis for enhancing the specificity of these benzoxaborole antifungals, we determined the structure at 2.2 A resolution of the C. albicans editing domain in complex with a related compound, AN3018 (6-(ethylamino)-5-fluorobenzo[c][1,2]oxaborol-1(3H)-ol), using AMP as a surrogate for the 3' adenosine of tRNA(leu). The interactions between the AN3018-AMP adduct and C. albicans LeuRS are similar to those previously observed for bacterial LeuRS with the AN2690 adduct, with an additional hydrogen bond to the extra ethylamine group. However, compared to bacteria, eukaryotic cytosolic LeuRS editing domains contain an extra helix that closes over the active site, largely burying the adduct and providing additional direct and water-mediated contacts. Small differences between the human domain and the fungal domain could be exploited to enhance fungal specificity.
Aminoacyl-transfer RNA (tRNA) synthetases, which catalyze the attachment of the correct amino acid to its corresponding tRNA during translation of the genetic code, are proven antimicrobial drug targets. We show that the broad-spectrum antifungal 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), in development for the treatment of onychomycosis, inhibits yeast cytoplasmic leucyl-tRNA synthetase by formation of a stable tRNA(Leu)-AN2690 adduct in the editing site of the enzyme. Adduct formation is mediated through the boron atom of AN2690 and the 2'- and 3'-oxygen atoms of tRNA's3'-terminal adenosine. The trapping of enzyme-bound tRNA(Leu) in the editing site prevents catalytic turnover, thus inhibiting synthesis of leucyl-tRNA(Leu) and consequentially blocking protein synthesis. This result establishes the editing site as a bona fide target for aminoacyl-tRNA synthetase inhibitors.
A new class of antimicrobial benzoxaborole compounds was identified as a potent inhibitor of leucyl-tRNA synthetase (LeuRS) and therefore of protein synthesis. In a novel mechanism, AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) blocks fungal cytoplasmic LeuRS by covalently trapping tRNA(Leu) in the editing site of the enzyme's CP1 domain. However, some resistant mutation sites are located outside of the CP1 hydrolytic editing active site. Thus, their mode of action that undermines drug inhibition was not understood. A combination of X-ray crystallography, molecular dynamics, metadynamics, biochemical experiments, and mutational analysis of a distal benzoxaborole-resistant mutant uncovered a eukaryote-specific tyrosine "switch" that is critical to tRNA-dependent post-transfer editing. The tyrosine "switch" has three states that shift between interactions with a lysine and the 3'-hydroxyl of the tRNA terminus, to inhibit or promote post-transfer editing. The oxaborole's mechanism of action capitalizes upon one of these editing active site states. This tunable editing mechanism in eukaryotic and archaeal LeuRSs is proposed to facilitate precise quality control of aminoacylation fidelity. These mechanistic distinctions could also be capitalized upon for development of the benzoxaboroles as a broad spectrum antibacterial.

Vapor Pressure

3.25X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

174671-46-6

Absorption Distribution and Excretion

7.5%. Subungual onychomycosis is difficult to treat due to the poorly perfused location of the infection in the nailbed. To be effective, a topical treatment must penetrate the nail plate and reach the site of infection at a concentration sufficient to exert anti-fungal activity. Tavaborole was shown to produce anti-fungal effects after 5 days of topical administration.
Primarily renal.
The pharmacokinetics of tavaborole was investigated in 24 subjects with distal subungual onychomycosis involving at least 4 toenails (including at least 1 great toenail) following a single dose and a 2-week daily topical application of 200 uL of a 5% solution of tavaborole to all ten toenails and 2 mm of skin surrounding each toenail. Steady state was achieved after 14 days of dosing. After a single dose, the mean (+ or - standard deviation) peak concentration (Cmax) of tavaborole was 3.54 + or - 2.26 ng/mL (n=21 with measurable concentrations, range 0.618-10.2 ng/mL, LLOQ=0.5 ng/mL), and the mean AUClast was 44.4 + or - 25.5 ng*hr/mL (n=21). After 2 weeks of daily dosing, the mean Cmax was 5.17 + or - 3.47 ng/mL (n=24, range 1.51-12.8 ng/mL), and the mean AUCt was 75.8 + or - 44.5 ng*hr/mL.
Renal excretion is the major route of elimination. In a clinical pharmacology trial of six healthy adult male volunteers who received a single topical application of 5% (14)C-tavaborole solution, tavaborole conjugates and metabolites were shown to be excreted primarily in the urine.
/MILK/ It is not known whether tavaborole is excreted in human milk following topical application of Kerydin.
Onychomycosis is a common infection of the toenails that causes nail thickening and discoloration. The physical appearance of the infected nail can diminish self-image and negatively impact quality of life. Patients may use nail polish to mask the appearance of infected nails. /The purpose of this study was/ to evaluate the in vitro nail penetration properties of tavaborole topical solution, 5%, through nail polish using ex vivo, non-diseased human fingernails. In study 1, tavaborole penetration was evaluated over 20 days of dosing using the Franz finite dose technique and modified Franz diffusion cells. Nails received either 1 coat of over-the-counter (OTC) typical polish or were left unpolished (controls). In study 2, tavaborole penetration was measured over 14 days of dosing using the finite dose technique and vertical diffusion cells. Nails were polished with either 4 coats or 1 coat of salon typical polish or with 2 coats or 1 coat of OTC typical polish, or they were left unpolished. In study 1, the mean + or - standard deviation (SD) cumulative tavaborole penetration at day 21 was numerically higher, though not statistically significant, through polished nails (3,526 + or - 1,433 ug/sq cm)vs unpolished nails (2,661 + or - 1,319 ug/sq cm).In study 2, the mean cumulative tavaborole penetration was also numerically higher (statistical significance not assessed) through all nails that received polish vs unpolished nails. At day 15, mean + or - SD cumulative tavaborole nail penetration was 1,179 + or - 554 ug/sq cm through 4 coats of salon typical polish, 1,227 + or - 974 ug/sq cm through 1 coat of salon typical polish, 1,493 + or - 1,322 ug/sq cm through 2 coats of OTC typical polish, 1,428 + or - 841 ug/sq cm through 1 coat of OTC typical polish, and 566 + or - 318 ug/sq cm through unpolished nails. Results from these in vitro studies demonstrated that tavaborole penetrated through human nails with up to 4 layers of nail polish.

Metabolism Metabolites

Tavaborole undergoes extensive metabolism. Metabolite profiling revealed trace levels of a sulfated-conjugate and a benzoic acid metabolite, consistent with the known biotransformation of tavaborole.
Tavaborole undergoes extensive metabolism. ... In a clinical pharmacology trial of six healthy adult male volunteers who received a single topical application of 5% (14)C-tavaborole solution, tavaborole conjugates and metabolites were shown to be excreted primarily in the urine.

Wikipedia

Tavaborole
Sitravatini

Drug Warnings

Adverse effects reported in at least 1% of adults treated with tavaborole 5% topical solution and more frequently than with topical vehicle solution include application site exfoliation, ingrown toenail, application site erythema, and application site dermatitis.
Tavaborole 5% topical solution may cause skin irritation; there is no evidence to date that the solution causes contact sensitization.
It is not known whether tavaborole is excreted in human milk following topical application of Kerydin. Because many drugs are excreted in human milk, caution should be exercised when Kerydin is administered to a nursing woman.
There are no adequate and well-controlled studies with Kerydin in pregnant women. Kerydin should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus.
For more Drug Warnings (Complete) data for Tavaborole (9 total), please visit the HSDB record page.

Biological Half Life

28.5 hr

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Store at 20-25 °C (68-77 °F); excursions permitted to 15-30 °C (59-86 °F)
Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature -20 °C. Store with desiccant.

Dates

Modify: 2023-08-15
1: Gupta AK, Daigle D. Potential role of Tavaborole for the treatment of onychomycosis. Future Microbiol. 2014;9(11):1243-50. doi: 10.2217/fmb.14.76. PubMed PMID: 25437186.
2: Toledo-Bahena ME, Bucko A, Ocampo-Candiani J, Herz-Ruelas ME, Jones TM, Jarratt MT, Pollak RA, Zane LT. The efficacy and safety of tavaborole, a novel, boron-based pharmaceutical agent: phase 2 studies conducted for the topical treatment of toenail onychomycosis. J Drugs Dermatol. 2014 Sep;13(9):1124-32. PubMed PMID: 25226015.
3: Ciaravino V, Coronado D, Lanphear C, Shaikh I, Ruddock W, Chanda S. Tavaborole, a novel boron-containing small molecule for the topical treatment of onychomycosis, is noncarcinogenic in 2-year carcinogenicity studies. Int J Toxicol. 2014 Sep-Oct;33(5):419-27. doi: 10.1177/1091581814545245. Epub 2014 Sep 7. PubMed PMID: 25201897.
4: Markham A. Tavaborole: first global approval. Drugs. 2014 Sep;74(13):1555-8. doi: 10.1007/s40265-014-0276-7. PubMed PMID: 25118637.
5: Gupta AK, Daigle D. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Rev Anti Infect Ther. 2014 Jul;12(7):735-42. doi: 10.1586/14787210.2014.915738. Epub 2014 Jun 4. PubMed PMID: 24894552.
6: Elewski BE, Tosti A. Tavaborole for the treatment of onychomycosis. Expert Opin Pharmacother. 2014 Jul;15(10):1439-48. doi: 10.1517/14656566.2014.921158. Epub 2014 May 26. PubMed PMID: 24856836.

Explore Compound Types